tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

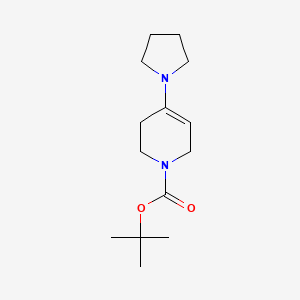

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 4-(pyrrolidin-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate , which precisely describes the structural arrangement of functional groups within the molecule. Alternative International Union of Pure and Applied Chemistry designations found in chemical databases include tert-butyl 4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate, reflecting different numbering conventions used in various nomenclature systems. The structural representation can be described through the Simplified Molecular Input Line Entry System notation: CC(C)(C)OC(=O)N1CCC(=CC1)N1CCCC1, which delineates the connectivity pattern of all atoms within the molecular framework.

The compound features a partially saturated pyridine ring system wherein the nitrogen atom at position 1 bears a tert-butyl carboxylate substituent, while position 4 of the dihydropyridine ring is substituted with a pyrrolidin-1-yl group. The International Chemical Identifier representation provides additional structural clarity: InChI=1/C14H24N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h6H,4,5,7-11H2,1-3H3, which encodes the complete molecular structure including stereochemical information. The International Chemical Identifier Key ULPQSKBVAPQQTP-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.

Chemical Abstracts Service Registry Number and Alternative Designations

The primary Chemical Abstracts Service registry number for tert-butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate is 207691-65-4 , which serves as the definitive identifier in chemical databases and regulatory documents. This registry number is consistently referenced across multiple chemical suppliers and databases, establishing its authenticity and widespread recognition within the chemical community. The compound is also catalogued under various Material Safety Data Sheet identifiers including MFCD04038534 and MFCD06808542, which facilitate tracking in chemical inventory systems.

Alternative commercial designations for this compound include numerous vendor-specific catalog numbers such as 101651, 129330, A376816, and BBV-44994394, reflecting its availability from multiple chemical suppliers. The European Community number 849-378-6 has been associated with related dihydropyridine derivatives, though specific confirmation for this exact compound requires further verification. Additional synonyms documented in chemical databases include 1-Boc-4-pyrrolidin-1-yl-1,2,3,6-tetrahydropyridine and various descriptive names that emphasize different structural features of the molecule.

Molecular Formula and Weight Analysis

The molecular formula of tert-butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate is C₁₄H₂₄N₂O₂ , indicating the presence of fourteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight is consistently reported as approximately 252.35 grams per mole , with slight variations in precision across different sources ranging from 252 to 252.358 grams per mole. The exact mass, determined through high-resolution mass spectrometry, is 252.1838 atomic mass units, providing precise information for analytical identification purposes.

Elemental analysis reveals that the compound contains 66.65% carbon, 9.59% hydrogen, 11.10% nitrogen, and 12.68% oxygen by mass, reflecting the predominant organic nature of the molecule with significant heteroatom content. The molecular structure exhibits a relatively high hydrogen-to-carbon ratio of 1.71:1, characteristic of saturated and partially saturated ring systems. The presence of two nitrogen atoms contributes to the basic character of the molecule, while the two oxygen atoms are incorporated within the carboxylate ester functionality.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₄H₂₄N₂O₂ | - |

| Molecular Weight | 252.35 | g/mol |

| Exact Mass | 252.1838 | amu |

| Carbon Content | 66.65 | % by mass |

| Hydrogen Content | 9.59 | % by mass |

| Nitrogen Content | 11.10 | % by mass |

| Oxygen Content | 12.68 | % by mass |

Stereochemical Considerations in the Dihydropyridine-Pyrrolidine System

The stereochemical characteristics of tert-butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate arise from the conformational flexibility inherent in both the dihydropyridine and pyrrolidine ring systems. The dihydropyridine moiety adopts a boat-like conformation due to the sp³ hybridization of the saturated carbon atoms at positions 2 and 3, while the sp² hybridized carbons at positions 4 and 5 maintain planarity with the nitrogen atom. This conformational arrangement creates a pseudo-axial and pseudo-equatorial environment for substituents, influencing the overall three-dimensional structure of the molecule.

The pyrrolidine substituent at position 4 introduces additional conformational complexity through its five-membered ring puckering, which can adopt envelope or twist conformations depending on the surrounding chemical environment. The attachment point between the pyrrolidine nitrogen and the dihydropyridine ring creates a flexible linkage that allows for rotation around the carbon-nitrogen bond, resulting in multiple accessible conformations. These conformational dynamics are particularly relevant in biological systems where molecular recognition and binding affinity depend on the three-dimensional presentation of functional groups.

The tert-butyl carboxylate group provides significant steric bulk that influences the overall molecular shape and potentially restricts certain conformational states through steric hindrance. The bulky tert-butyl group adopts a preferred orientation that minimizes steric interactions with other parts of the molecule, particularly the pyrrolidine substituent. Computational studies of related dihydropyridine derivatives suggest that the most stable conformations involve staggered arrangements of bulky substituents, which minimize unfavorable steric contacts while maintaining optimal orbital overlap within the π-system.

| Structural Feature | Stereochemical Impact | Conformational Behavior |

|---|---|---|

| Dihydropyridine Ring | Boat-like conformation | Flexible envelope forms |

| Pyrrolidine Substituent | Five-membered ring puckering | Envelope/twist conformations |

| Tert-butyl Group | Steric bulk influence | Preferred staggered orientation |

| Carbon-Nitrogen Linkage | Rotational freedom | Multiple accessible conformers |

Propiedades

IUPAC Name |

tert-butyl 4-pyrrolidin-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h6H,4-5,7-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPQSKBVAPQQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363886 | |

| Record name | tert-Butyl 4-(pyrrolidin-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207691-65-4 | |

| Record name | tert-Butyl 4-(pyrrolidin-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of a pyrrolidine derivative with a dihydropyridine precursor. One common method is the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the dihydropyridine moiety to a fully saturated piperidine ring.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or dihydropyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antihypertensive Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit antihypertensive properties. Studies have shown that tert-butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate can potentially act as a calcium channel blocker, which is crucial for managing hypertension .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter release may offer therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that similar compounds enhance synaptic plasticity and cognitive function .

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Organic Synthesis Applications

1. Synthesis of Bioactive Molecules

tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis .

2. Catalysis in Organic Reactions

The compound has been utilized as a catalyst in several organic reactions, including Michael additions and Diels-Alder reactions. Its structural features enhance reaction rates and selectivity, offering advantages in synthetic methodologies .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the dihydropyridine moiety can participate in electron transfer processes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The structural analogs of this compound differ primarily in substituents at the 4-position of the dihydropyridine ring. Key examples include:

Key Observations :

- Polarity and Solubility: Nitro/amino-substituted derivatives (e.g., ) exhibit higher polarity, impacting solubility in organic solvents.

- Biological Activity : Pyrazolo-pyrimidine derivatives (e.g., ) show direct relevance to kinase inhibition, whereas the pyrrolidine variant may target different receptors .

- Synthetic Utility: Brominated analogs serve as intermediates in cross-coupling reactions, whereas aminophenyl derivatives are precursors for hydrogenation steps .

Stability and Commercial Availability

- Target Compound: Limited commercial data; analogs like the 4-bromo derivative (CAS 184368-74-9) are marketed for research use .

- Discontinuation Risks: Some analogs, such as the 4-amino-3-nitrophenyl variant (), are flagged as discontinued, highlighting supply chain variability .

Actividad Biológica

tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate, with the CAS number 916172-44-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H21N3O2

- Molecular Weight : 299.37 g/mol

- Structure : The compound features a dihydropyridine core substituted with a pyrrolidine group and a tert-butyl ester.

Biological Activity Overview

The biological activity of tert-butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate has been explored primarily in the context of its potential therapeutic applications. Below are key findings regarding its biological effects:

1. Anticancer Activity

Research indicates that compounds similar to tert-butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine derivatives exhibit anticancer properties. For instance:

- A study demonstrated that certain piperidine derivatives showed significant cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

The mechanisms through which these compounds exert their effects often involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in various cancers .

- Multi-targeted Approaches : Some derivatives have been found to target multiple pathways involved in cancer progression and resistance to treatment .

3. Neuroprotective Effects

Emerging evidence suggests that certain piperidine derivatives may also possess neuroprotective properties:

- Compounds with similar structures have been investigated for their ability to inhibit cholinesterase and monoamine oxidase B, enzymes linked to neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have highlighted the biological activity of related compounds:

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

- The presence of a pyrrolidine ring enhances binding affinity to target proteins.

- Modifications on the dihydropyridine core can significantly affect potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a leaving group (e.g., halogen) at the 4-position of the dihydropyridine scaffold with pyrrolidine under basic conditions (e.g., K₂CO₃ or Et₃N in DMF or dichloromethane at 0–20°C) is a common approach . Optimize reaction time and temperature using Design of Experiments (DoE) to minimize side reactions (e.g., tert-butyl group cleavage). Monitor intermediates via TLC or HPLC and confirm purity (>95%) using NMR (¹H/¹³C) and HRMS .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at –20°C in a desiccator to avoid hydrolysis of the tert-butyl carbamate group. Use anhydrous solvents (e.g., THF, DCM) during reactions. For handling, wear nitrile gloves, safety goggles, and a lab coat. Ensure proper ventilation to mitigate exposure risks, as tertiary amines like pyrrolidine derivatives may irritate mucous membranes .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. For example, the dihydropyridine ring protons appear as distinct multiplet signals (δ 2.5–3.5 ppm), while the pyrrolidinyl group shows characteristic triplet signals near δ 2.7–3.0 ppm. Contradictions in NOESY or COSY data (e.g., unexpected coupling) may arise from conformational flexibility; employ variable-temperature NMR or DFT calculations to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives targeting calcium channel modulation?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity of the compound and its analogs to calcium channel subunits (e.g., Cav1.2). Optimize the dihydropyridine scaffold’s substituents (e.g., electron-withdrawing groups at the 4-position) using quantum mechanical calculations (e.g., DFT for HOMO-LUMO analysis). Validate predictions via patch-clamp electrophysiology in HEK293 cells expressing Cav1.2 .

Q. What strategies mitigate side reactions during functionalization of the dihydropyridine core?

- Methodological Answer : Protect the pyrrolidinyl group with Boc if further functionalization (e.g., Suzuki coupling) is required. Use Pd-based catalysts (e.g., Pd(PPh₃)₄) under mild conditions (50–80°C) to avoid ring oxidation. Monitor for dihydropyridine aromatization via UV-Vis (λmax ~ 260 nm) and suppress it by maintaining an oxygen-free environment .

Q. How can researchers reconcile discrepancies in biological activity data across studies?

- Methodological Answer : Perform meta-analysis of dose-response curves (e.g., IC₅₀ values) using standardized assays (e.g., FLIPR for calcium flux). Variability may arise from differences in cell lines or solvent (DMSO) purity. Validate results via orthogonal methods (e.g., radioligand binding assays) and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

Q. What experimental and computational approaches optimize reaction scalability for gram-scale synthesis?

- Methodological Answer : Use flow chemistry to enhance heat/mass transfer during key steps (e.g., cyclization). Simulate reactor conditions (e.g., CFD for mixing efficiency) and employ process analytical technology (PAT) for real-time monitoring. For cost-sensitive steps (e.g., tert-butyloxycarbonyl protection), compare batch vs. continuous processing using life-cycle assessment (LCA) tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.